molecular formula C24H18N4O B15217109 Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- CAS No. 61316-66-3

Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-

Cat. No.: B15217109
CAS No.: 61316-66-3
M. Wt: 378.4 g/mol
InChI Key: TWGLWJBPUZUOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide typically involves multiple steps, starting with the formation of the phenazine core. One common method is the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . The intermediate benzo[a]phenazin-5-ol is then reacted with 2-aminophenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .

Scientific Research Applications

N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Phenazine-1-carboxylic acid
  • Clofazimine
  • Pyocyanin
  • Chlororaphine
  • Iodinin

Uniqueness

N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide stands out due to its unique structure, which combines the phenazine core with an acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61316-66-3

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-(benzo[a]phenazin-5-ylamino)phenyl]acetamide

InChI

InChI=1S/C24H18N4O/c1-15(29)25-18-10-4-5-11-19(18)26-22-14-23-24(17-9-3-2-8-16(17)22)28-21-13-7-6-12-20(21)27-23/h2-14,26H,1H3,(H,25,29)

InChI Key

TWGLWJBPUZUOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC2=CC3=NC4=CC=CC=C4N=C3C5=CC=CC=C52

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.